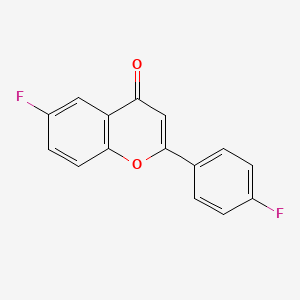

6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

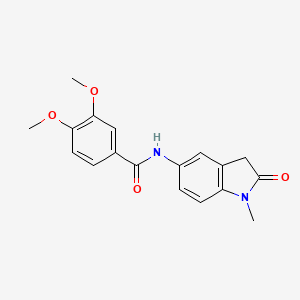

Description

6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one is a chemical compound with the linear formula C16H9F2NO2 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a number of new biologically interesting fluorinated 2-arylchroman-4-ones and their 3-arylidene derivatives were synthesized based on the p-toluenesulfonic acid-catalyzed one-pot reaction of 2-hydroxyacetophenones with benzaldehydes . Another approach includes benzoylation reaction accompanied by ring closure of 2-amino-5-flurobenzoic acid by stirring it with 4-flurobenzoylchloride to obtain 6-fluoro-2-(4-fluorophenyl)benzoxazinone .Molecular Structure Analysis

The molecular structure of 6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one was confirmed by 1H, 19F, and 13C NMR spectral data, and for some representatives of heterocycles also using NOESY spectra and X-ray diffraction analysis .Chemical Reactions Analysis

It was found that obtained (E)-3-arylidene-2-aryl-chroman-4-ones reacted with malononitrile under base conditions to form 4,5-diaryl-4H,5H-pyrano[3,2-c]chromenes . Another reaction involves 3-amino 6-fluoro-2-(4-fluorophenyl)quinazolin-4(3 H)-one and different aldehydes in equivalent molar quantities mixed in glacial acetic acid and heated under reflux for 6 h .Scientific Research Applications

- Researchers have investigated the potential of 6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one as an anticancer agent. Its structural features make it an interesting candidate for inhibiting cancer cell growth and metastasis .

- Researchers have explored its impact on inflammatory mediators, such as cytokines and enzymes. The compound may modulate inflammation by targeting specific pathways .

- Investigations suggest that it scavenges free radicals and protects cells from oxidative damage. Its potential as a natural antioxidant has drawn attention .

- Studies indicate that it may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems .

- Researchers have investigated its potential as an alternative to existing antimicrobial agents. Its unique structure may offer advantages in combating drug-resistant pathogens .

Anticancer Activity

Anti-inflammatory Properties

Antioxidant Potential

Neuroprotective Effects

Antimicrobial Activity

Phytohormone Analog

properties

IUPAC Name |

6-fluoro-2-(4-fluorophenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTWLKGEWWHCQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2768317.png)

![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2768336.png)